molecular formula C27H30N2O5 B11000875 (1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11000875
M. Wt: 462.5 g/mol
InChI Key: WACZIXRULDXUQF-HVHHGIHYSA-N
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Description

The compound (1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a furochromenone moiety with a decahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the furochromenone intermediate, which is then coupled with the decahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core through an acetylation reaction. Key steps include:

    Formation of the furochromenone intermediate: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Acetylation reaction: The furochromenone intermediate is reacted with an acetylating agent, such as acetic anhydride, in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:

    Oxidation: The furochromenone moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups in the molecule can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure could be optimized to enhance its pharmacological properties, making it a candidate for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (1S,5R)-3-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of the furochromenone and diazocin moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

(1S,9R)-11-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C27H30N2O5/c1-14-13-33-25-16(3)26-20(8-19(14)25)15(2)21(27(32)34-26)9-24(31)28-10-17-7-18(12-28)22-5-4-6-23(30)29(22)11-17/h8,13,17-18,22H,4-7,9-12H2,1-3H3/t17-,18+,22?/m1/s1

InChI Key

WACZIXRULDXUQF-HVHHGIHYSA-N

Isomeric SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4C[C@H]5C[C@@H](C4)C6CCCC(=O)N6C5)C)C

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CC5CC(C4)C6CCCC(=O)N6C5)C)C

Origin of Product

United States

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